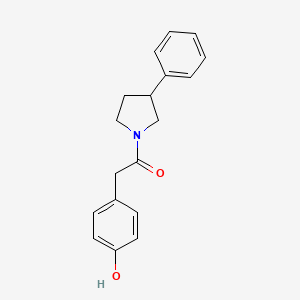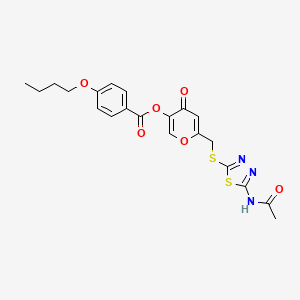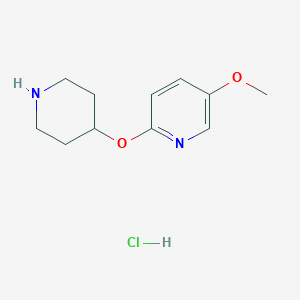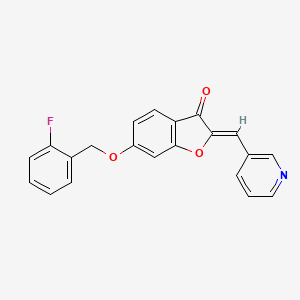
2-(4-Hydroxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Hydroxypiracetam, and it is a derivative of the nootropic drug Piracetam. Hydroxypiracetam is structurally similar to Piracetam, but it has an additional hydroxyl group that makes it more potent and effective.
科学的研究の応用
Fluorescent Probes
- Application: Used as a starting material in the synthesis of BODIPY-based fluorescent probes. These probes are highly selective and sensitive to hydrogen sulfide (H2S), enabling the detection of HS-− in various cell types, which is significant for studying HS− in biological systems (Fang, Jiang, Sun, & Li, 2019).
Antimicrobial Studies
- Application: The compound has been utilized in antimicrobial studies. A derivative was synthesized and screened for antimicrobial activity, showing significant effectiveness, highlighting its potential in developing new antimicrobial agents (Sherekar, Padole, & Kakade, 2022).
Cancer Research
- Application: A class of protein kinase inhibitors, including a derivative of this compound, has been identified for cancer treatment. These inhibitors target DNA repair pathways and show promise in enhancing the effects of existing cancer therapies (Kashishian et al., 2003).
Electrochemical Synthesis
- Application: The compound has been studied in the electrochemical synthesis of phenylpiperazine derivatives. This research has led to the development of environmentally friendly methods for synthesizing new phenylpiperazine derivatives (Nematollahi & Amani, 2011).
特性
IUPAC Name |
2-(4-hydroxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17-8-6-14(7-9-17)12-18(21)19-11-10-16(13-19)15-4-2-1-3-5-15/h1-9,16,20H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDGVQROAMNNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2860438.png)
![1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2860439.png)
![N-(2,4-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2860441.png)






![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2860455.png)
![Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2860456.png)
![Tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate](/img/structure/B2860457.png)
